![molecular formula C10H21NO B1444849 Isobutyl-(tetrahydropyran-4-ylmethyl)-amine CAS No. 1248612-01-2](/img/structure/B1444849.png)
Isobutyl-(tetrahydropyran-4-ylmethyl)-amine
Overview
Description
Isobutyl-(tetrahydropyran-4-ylmethyl)-amine, also known as ITPMA, is an organic compound with a unique structure and a range of potentially useful properties. It is an amine derivative of the tetrahydropyran ring system, and is found in a variety of organic compounds. ITPMA is an important intermediate in the synthesis of many complex organic molecules, and has been used in a variety of laboratory experiments and scientific research applications.
Scientific Research Applications
Synthesis and Transformations
Isobutyl-(tetrahydropyran-4-ylmethyl)-amine and related compounds have been a focal point in synthetic chemistry, particularly in the synthesis of secondary amines and other derivatives. For instance, the condensation of similar amines with aromatic aldehydes, followed by reduction, has been utilized to synthesize secondary amines in the tetrahydropyran series. This method extends to reactions with acetyl chloride, succinic, and phthalic anhydrides, yielding corresponding acetamides, succinimide, and phthalimide (Arutyunyan et al., 2014). Similarly, research has explored the synthesis of secondary amines by condensing these compounds with aromatic aldehydes and ketones (Arutyunyan et al., 2017).
Acylation and Amide Formation
Acylation processes involving similar amines have been investigated, particularly in the formation of new amides and 1-acylpyrazole. This involves using acyl chlorides prepared from specific acids, demonstrating the potential of these amines in creating diverse chemical structures (Arutjunyan et al., 2013).
Organic Process Research
In the realm of organic process research, these amines have played a crucial role. For instance, they have been used as key intermediates in the synthesis of complex molecules like TAK-779, a CCR5 antagonist. The efficient synthesis of such intermediates using commercially available reagents highlights their significance in medicinal chemistry (Hashimoto et al., 2002).
Structural Studies and Conformation Analysis
Structural studies have focused on understanding the conformation of isobutyl groups in various organic structures, including tetrahydropyran rings. Such studies are crucial for developing a deeper understanding of molecular interactions and properties (Hoffmann et al., 2001).
Inhibitory Activities in Cell-Based Assays
Research has also explored the use of tetrahydropyran derivatives in inhibiting the activity of specific proteins, such as the SKP2 E3 ligase complex. This points towards the potential therapeutic applications of these compounds in areas like cancer treatment (Shouksmith et al., 2015).
properties
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUFJFNMWFWVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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